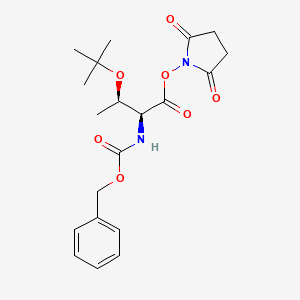

Z-Thr(tBu)-OSU

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Z-Thr(tBu)-OSU: , also known as N-benzyloxycarbonyl-O-tert-butyl-L-threonine N-hydroxysuccinimide ester, is a derivative of threonine. This compound is commonly used in peptide synthesis due to its ability to protect the hydroxyl group of threonine, thereby preventing unwanted side reactions during peptide bond formation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Z-Thr(tBu)-OSU typically involves the following steps:

Protection of the Hydroxyl Group: The hydroxyl group of L-threonine is protected by reacting it with tert-butyl chloride in the presence of a base such as triethylamine. This forms O-tert-butyl-L-threonine.

Protection of the Amino Group: The amino group of O-tert-butyl-L-threonine is then protected by reacting it with benzyloxycarbonyl chloride (Cbz-Cl) to form N-benzyloxycarbonyl-O-tert-butyl-L-threonine.

Activation of the Carboxyl Group: The carboxyl group of N-benzyloxycarbonyl-O-tert-butyl-L-threonine is activated by reacting it with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

- Large-scale protection of the hydroxyl and amino groups.

- Efficient activation of the carboxyl group.

- Purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: Z-Thr(tBu)-OSU undergoes nucleophilic substitution reactions where the N-hydroxysuccinimide ester group is replaced by nucleophiles such as amines, leading to the formation of peptide bonds.

Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of N-benzyloxycarbonyl-O-tert-butyl-L-threonine and N-hydroxysuccinimide.

Common Reagents and Conditions:

Nucleophiles: Amines are commonly used nucleophiles in substitution reactions.

Bases: Triethylamine or other organic bases are used to neutralize the reaction medium.

Solvents: Organic solvents such as dichloromethane or dimethylformamide are used to dissolve the reactants and facilitate the reaction.

Major Products:

Peptides: The primary product formed from the substitution reactions of this compound is peptides, where the threonine residue is incorporated into the peptide chain.

N-Hydroxysuccinimide: A byproduct of the substitution reaction.

Wissenschaftliche Forschungsanwendungen

Chemistry: Z-Thr(tBu)-OSU is widely used in peptide synthesis as a protecting group for threonine. It helps in the stepwise assembly of peptides by preventing side reactions involving the hydroxyl group of threonine.

Biology: In biological research, this compound is used to synthesize peptides that are used as substrates or inhibitors in enzymatic studies. These peptides help in understanding the role of threonine residues in protein function.

Medicine: In medicinal chemistry, peptides synthesized using this compound are used in the development of peptide-based drugs. These drugs can target specific proteins or receptors in the body, offering therapeutic benefits.

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It ensures the efficient and high-yield production of peptides with threonine residues.

Wirkmechanismus

Mechanism: Z-Thr(tBu)-OSU acts by protecting the hydroxyl group of threonine during peptide synthesis. The N-hydroxysuccinimide ester group facilitates the formation of peptide bonds by acting as a leaving group in nucleophilic substitution reactions.

Molecular Targets and Pathways: The primary molecular target of this compound is the amino group of amino acids or peptides. The compound facilitates the formation of peptide bonds, which are crucial in the assembly of peptides and proteins.

Vergleich Mit ähnlichen Verbindungen

N-benzyloxycarbonyl-L-threonine (Z-Thr-OH): Similar to Z-Thr(tBu)-OSU but lacks the tert-butyl protection on the hydroxyl group.

N-benzyloxycarbonyl-O-benzyl-L-threonine (Z-Thr(OBzl)-OH): Similar to this compound but uses a benzyl group for hydroxyl protection instead of tert-butyl.

N-benzyloxycarbonyl-O-tert-butyl-L-serine (Z-Ser(tBu)-OH): Similar to this compound but with serine instead of threonine.

Uniqueness: this compound is unique due to its combination of benzyloxycarbonyl and tert-butyl protection groups, which provide dual protection for the amino and hydroxyl groups of threonine. This dual protection is crucial in peptide synthesis, ensuring high selectivity and yield.

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O7/c1-13(28-20(2,3)4)17(18(25)29-22-15(23)10-11-16(22)24)21-19(26)27-12-14-8-6-5-7-9-14/h5-9,13,17H,10-12H2,1-4H3,(H,21,26)/t13-,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQWPEOOTKFCGI-DYVFJYSZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Asp371]-Tyrosinase (369-377), human](/img/structure/B612788.png)